An In-Depth Technical Guide to the Physicochemical Properties of 4-(Isocyanatomethyl)tetrahydropyran
An In-Depth Technical Guide to the Physicochemical Properties of 4-(Isocyanatomethyl)tetrahydropyran
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Isocyanatomethyl)tetrahydropyran is a bifunctional molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique structure, combining a reactive isocyanate group with a stable tetrahydropyran ring, makes it a valuable building block for the synthesis of a diverse range of compounds. The tetrahydropyran moiety, a saturated six-membered heterocycle containing an oxygen atom, is a common scaffold in many biologically active molecules and approved drugs, often imparting favorable pharmacokinetic properties. The isocyanate group, on the other hand, is a highly reactive functional group that readily participates in addition reactions with nucleophiles such as alcohols, amines, and thiols, enabling the formation of carbamates, ureas, and thiocarbamates, respectively. This dual functionality allows for its use as a versatile linker and building block in the construction of complex molecular architectures, including novel drug candidates and polymers.
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(isocyanatomethyl)tetrahydropyran, offering insights into its chemical identity, reactivity, and analytical characterization. A thorough understanding of these properties is paramount for its effective and safe utilization in research and development.
Core Physicochemical Properties
A summary of the key physicochemical properties of 4-(isocyanatomethyl)tetrahydropyran is presented in the table below. It is important to note that while some experimental data is available, other values are computed predictions and should be considered as such.
| Property | Value | Source |
| Chemical Formula | C₇H₁₁NO₂ | [1] |
| Molecular Weight | 141.17 g/mol | [1][2] |
| CAS Number | 934570-48-6 | [2] |
| Appearance | Not explicitly stated, likely a liquid | Inferred from related compounds |
| Boiling Point | Not explicitly available | |
| Melting Point | Not explicitly available | |
| Density | Not explicitly available | |
| Solubility | Soluble in common organic solvents | Inferred from isocyanate chemistry |
| Topological Polar Surface Area | 38.7 Ų | [1] |
| XLogP3-AA (Computed) | 1.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Reactivity and Stability
The reactivity of 4-(isocyanatomethyl)tetrahydropyran is dominated by the electrophilic nature of the isocyanate group. The carbon atom of the isocyanate is highly susceptible to nucleophilic attack, leading to the formation of stable addition products.
Key Reactions:
-
Reaction with Alcohols: Forms carbamates (urethanes). This is a fundamental reaction in polyurethane chemistry.
-
Reaction with Amines: Forms ureas. This reaction is typically very rapid.
-
Reaction with Water: Initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea linkage. Due to this reactivity, it is crucial to handle 4-(isocyanatomethyl)tetrahydropyran under anhydrous conditions to prevent unwanted side reactions and degradation.[3]
Stability and Storage:
Isocyanates are known to be sensitive to moisture and can undergo self-polymerization, especially at elevated temperatures.[3] Therefore, 4-(isocyanatomethyl)tetrahydropyran should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. It is incompatible with strong oxidizing agents, water, alcohols, and amines.[3]
Experimental Protocols
Determination of Isocyanate (NCO) Content by Titration
The determination of the isocyanate content is crucial for assessing the purity and reactivity of 4-(isocyanatomethyl)tetrahydropyran. A common and reliable method is back-titration.
Principle: An excess of a standard solution of a secondary amine, typically di-n-butylamine, is reacted with the isocyanate. The unreacted amine is then back-titrated with a standardized acid solution, such as hydrochloric acid.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh a known amount of 4-(isocyanatomethyl)tetrahydropyran into a dry Erlenmeyer flask.
-
Reagent Addition: Add a precise volume of a standardized solution of di-n-butylamine in a suitable anhydrous solvent (e.g., toluene).
-
Reaction: Stopper the flask and allow the reaction to proceed for a sufficient amount of time to ensure complete reaction of the isocyanate.
-
Titration: Add an indicator and titrate the excess di-n-butylamine with a standardized solution of hydrochloric acid to the endpoint.
-
Blank Determination: Perform a blank titration without the isocyanate sample to determine the initial amount of di-n-butylamine.
-
Calculation: The isocyanate content can be calculated based on the difference in the volume of titrant consumed in the blank and the sample titrations.
Caption: Workflow for the determination of isocyanate content by back-titration.
Chromatographic Analysis for Purity Assessment
Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of 4-(isocyanatomethyl)tetrahydropyran and identifying any potential impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of 4-(isocyanatomethyl)tetrah_ydropyran in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume of the sample into the GC injector port.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase of the column.
-
Detection (MS): As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison to spectral libraries.
High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of less volatile or thermally labile compounds. Isocyanates are often derivatized before HPLC analysis to enhance their stability and detectability.
Step-by-Step Methodology:
-
Derivatization: React the 4-(isocyanatomethyl)tetrahydropyran sample with a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (MPP), to form a stable urea derivative.
-
Sample Preparation: Dissolve the derivatized sample in a suitable mobile phase.
-
Injection: Inject the sample onto the HPLC column.
-
Separation: The components are separated based on their differential interactions with the stationary and mobile phases. A reversed-phase C18 column is commonly used.
-
Detection: The separated components are detected using a UV detector or a mass spectrometer (LC-MS).
Caption: General workflows for GC-MS and HPLC analysis of isocyanates.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 4-(isocyanatomethyl)tetrahydropyran.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide information on the number and types of protons and their connectivity in the molecule. The spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring and the methylene group adjacent to the isocyanate.
-
¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the characteristic signal for the isocyanate carbon.
-
-
Infrared (IR) Spectroscopy:
-
The most prominent feature in the IR spectrum will be a strong, sharp absorption band in the region of 2250-2280 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the N=C=O group. Other expected bands include C-H stretching and bending vibrations for the aliphatic parts of the molecule and C-O stretching for the ether linkage in the tetrahydropyran ring.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry will determine the molecular weight of the compound. The fragmentation pattern can provide valuable structural information.
-
Safety and Handling
Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution.[3]
-
Engineering Controls: Work should be conducted in a well-ventilated fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat. In situations with potential for inhalation exposure, respiratory protection may be necessary.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists.[3] Keep away from moisture, heat, and incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Applications in Drug Discovery and Development
The unique properties of 4-(isocyanatomethyl)tetrahydropyran make it a valuable tool in drug discovery. The tetrahydropyran ring is a privileged scaffold that can improve the metabolic stability and solubility of drug candidates. The isocyanate group allows for the covalent modification of biological targets or the conjugation of the molecule to other entities, such as polymers or antibodies, for targeted drug delivery.
Conclusion
4-(Isocyanatomethyl)tetrahydropyran is a versatile chemical building block with significant potential in various scientific disciplines. A comprehensive understanding of its physicochemical properties, reactivity, and proper handling procedures is essential for its successful and safe application. This technical guide provides a foundational overview to aid researchers and scientists in harnessing the capabilities of this important molecule.
References
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PubChem. 4-(Isocyanatomethyl)oxane. National Center for Biotechnology Information. Available from: [Link]
- Abe, R., et al. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal, 14(20), 3645-3656.
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Wikipedia. Tetrahydropyran. Available from: [Link]
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Cheméo. Chemical Properties of 4-Methyl-tetrahydropyran (CAS 4717-96-8). Available from: [Link]
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ResearchGate. Physical Properties of Tetrahydropyran and Its Applications. Available from: [Link]
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PubChem. (Oxan-4-yl)methanol. National Center for Biotechnology Information. Available from: [Link]
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National Institute of Standards and Technology. Tetrahydropyran. NIST Chemistry WebBook. Available from: [Link]
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PubChem. Tetrahydro-4-methyl-2H-pyran. National Center for Biotechnology Information. Available from: [Link]
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Chemos GmbH & Co.KG. Safety Data Sheet: tetrahydrofuran. Available from: [Link]
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ResearchGate. Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane. Available from: [Link]
- Frontiers in Chemistry. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. 10, 967111.
-
SafeWork NSW. Isocyanates technical fact sheet. Available from: [Link]

